2-(2-chlorophenyl)-2-hydroxyethyl carbamate
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Overview
Description
2-(2-chlorophenyl)-2-hydroxyethyl carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-2-hydroxyethyl carbamate can be achieved through several methods. One common approach involves the reaction of 2-chlorophenyl isocyanate with 2-hydroxyethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be represented as follows:
2-chlorophenyl isocyanate+2-hydroxyethylamine→2-(2-chlorophenyl)-2-hydroxyethyl carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-2-hydroxyethyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-2-hydroxyethyl carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-2-hydroxyethyl carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-2-hydroxyethyl urea
- 2-(2-chlorophenyl)-2-hydroxyethyl thiocarbamate
- 2-(2-chlorophenyl)-2-hydroxyethyl sulfonate
Uniqueness
2-(2-chlorophenyl)-2-hydroxyethyl carbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a chlorophenyl group and a hydroxyethyl carbamate moiety makes it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
194085-73-9 |
---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
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